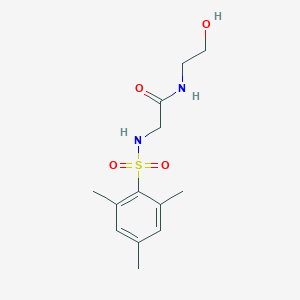
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
作用机制
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and other cardiovascular diseases. Inhibition of 20-HETE synthase by N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide reduces the production of 20-HETE, leading to vasodilation and improved renal function.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to have potent inhibitory effects on 20-HETE synthase, leading to a reduction in the production of 20-HETE. This reduction in 20-HETE production leads to vasodilation and improved renal function, which has been shown to reduce blood pressure and improve renal function in animal models of hypertension. N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has also been shown to have anti-angiogenic effects and to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its selective inhibition of 20-HETE synthase, which allows for the specific targeting of 20-HETE production. This specificity can help to reduce off-target effects and improve the accuracy of experimental results. However, one of the limitations of using N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for the study of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide. One potential area of research is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of research is the investigation of the role of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in the treatment of other diseases, such as cancer and stroke. Additionally, the potential toxicity of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide should be further investigated to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is a selective inhibitor of 20-HETE synthase that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer. Its mechanism of action involves the specific inhibition of 20-HETE production, leading to vasodilation and improved renal function. While N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has several advantages for use in lab experiments, its potential toxicity should be further investigated. There are several future directions for the study of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, including the development of more potent and selective inhibitors and the investigation of its potential use in other diseases.
合成方法
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is synthesized by reacting 2,4,6-trimethylphenylsulfonyl chloride with N-(2-hydroxyethyl)glycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in high yield and purity.
科学研究应用
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent inhibitory effect on 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and other cardiovascular diseases. Inhibition of 20-HETE synthase by N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to reduce blood pressure and improve renal function in animal models of hypertension.
属性
IUPAC Name |
N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-6-10(2)13(11(3)7-9)20(18,19)15-8-12(17)14-4-5-16/h6-7,15-16H,4-5,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFTZOLFWWJOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

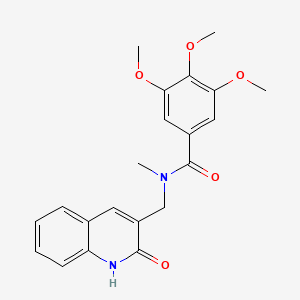
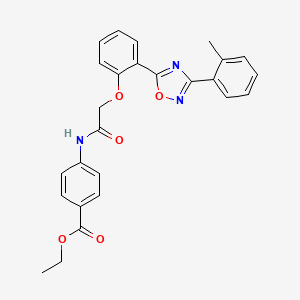
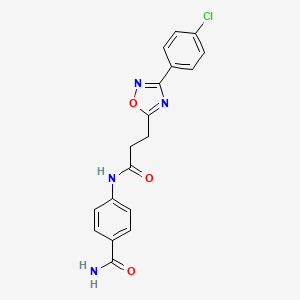
![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)
![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
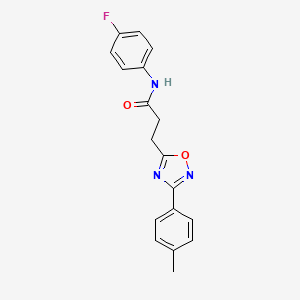
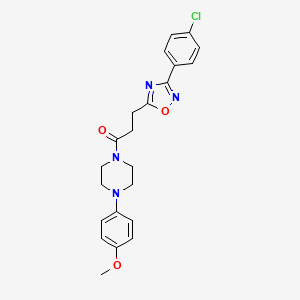
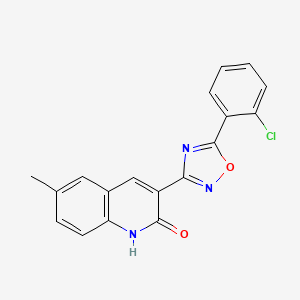
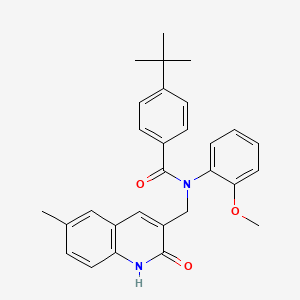

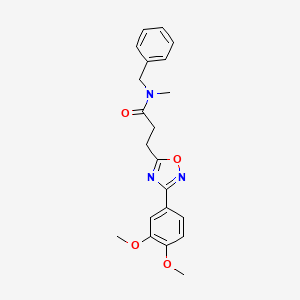
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)